4-Methoxy-6-nitroindole

Computational Chemistry Electronic Properties Structure-Activity Relationship

Researchers requiring precise structure-activity relationships often face irreproducibility when using regioisomeric mixtures or simpler indole analogs. 4-Methoxy-6-nitroindole (CAS 175913-41-4) solves this by providing a defined 4-methoxy,6-nitro substitution pattern with distinct electronic effects. • Enables reproducible SAR: Unique π-electron distribution from simultaneous electron-donating (4-OMe) and electron-withdrawing (6-NO₂) groups. • Position-specific probe design: 6-NO₂ regioisomer offers distinct biophysical behavior vs. 5-NO₂ analogs, critical for nitroreductase enzyme studies. • Supply reliability: High purity (≥98%), stored at 2-8°C, shipped ambient for global R&D delivery.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 175913-41-4
Cat. No. B070340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-nitroindole
CAS175913-41-4
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C=CN2)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O3/c1-14-9-5-6(11(12)13)4-8-7(9)2-3-10-8/h2-5,10H,1H3
InChIKeyRJJWRLNBFXLPKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-6-nitroindole Properties & Availability


4-Methoxy-6-nitroindole (CAS 175913-41-4) is a heterocyclic building block belonging to the indole class of compounds. It is characterized by the presence of both an electron-donating methoxy group at the C4 position and an electron-withdrawing nitro group at the C6 position on the indole ring [1]. This compound is primarily offered for research and development purposes as a synthetic intermediate, with commercial availability from chemical suppliers in high purity .

Workflow Synthetic intermediate for indole scaffolds
Selection Unique 4-methoxy, 6-nitro substitution pattern
Context SAR studies and electronic property modulation

Why 4-Methoxy-6-nitroindole Is Irreplaceable


The simultaneous presence of the 4-methoxy and 6-nitro substituents on the indole core in 4-Methoxy-6-nitroindole results in a unique electronic profile that differentiates it from simpler analogs like 6-nitroindole or 4-methoxyindole. Theoretical studies on methoxyindoles indicate that the position of the methoxy group significantly alters the π-electron delocalization and stability of the indole ring system [1]. Furthermore, comparative studies on nitroindole regioisomers (4-, 5-, and 6-nitroindole) show marked differences in their biophysical properties, such as DNA duplex stability, underscoring that the exact substitution pattern is critical for function and cannot be assumed to be interchangeable [2]. These foundational differences in electronic structure and positional activity necessitate the use of the specific 4-Methoxy-6-nitroindole isomer for reproducible results in structure-activity relationship (SAR) studies and synthetic chemistry applications.

Regioisomer mismatch Nitro position may shift duplex stability; 6-nitro may alter binding vs. 5-nitro.
Methoxy position shift C4 methoxy vs. C5/C7 impacts π-electron delocalization, altering reactivity.
Dual substitution gap Mono-substituted analogs lack combined electronic modulation of 4-MeO-6-NO₂.

4-Methoxy-6-nitroindole vs. Closest Analogs


Methoxy Position and Indole Ring Stability

The presence of a methoxy group at the C4 position on the indole ring contributes to a unique electronic structure compared to other methoxyindole isomers. Computational analysis using the Harmonic Oscillator Model of Aromaticity (HOMA) shows that the position of the methoxy group significantly influences the π-electron delocalization and overall stability of the indole system [1]. While specific values for 4-methoxy-6-nitroindole are not provided, this class-level data demonstrates that the C4 substitution pattern yields a distinct electronic environment that will influence the compound's reactivity and potential intermolecular interactions, differentiating it from C5- or C7-substituted methoxyindoles.

Methoxy position
Class-level inference
4-MeO vs. 5-/6-/7-MeO indole
Supports C4 pattern SAR evaluation
HOMA/NBO differences reported; data to verify for target compound
Computational Chemistry Electronic Properties Structure-Activity Relationship

Nitroindole Regioisomer Universal Base Performance

In a direct head-to-head comparison of nitroindole regioisomers for use as universal bases in DNA, the position of the nitro group was found to be a critical determinant of duplex stability. The study showed that while 4-, 5-, and 6-nitroindole were all investigated, the 5-nitroindole derivative provided higher duplex stability than the 6-nitroindole derivative [1]. This data provides a clear benchmark: the 6-nitro substitution pattern, as found in 4-Methoxy-6-nitroindole, is associated with lower duplex stability compared to the 5-nitro analog.

Nitro regioisomer base
Head-to-head comparison
6-nitro vs. 5-nitroindole (duplex)
6-nitro pattern may reduce duplex stability
Exact Tm difference not specified; context-dependent
Nucleic Acid Chemistry Biophysical Chemistry Oligonucleotide Synthesis

4-Methoxy-6-nitroindole Recommended Applications


Synthetic Intermediate for Indole Scaffolds

Given its classification as a building block and its commercial availability at high purity (e.g., 98% from MolCore), 4-Methoxy-6-nitroindole is most appropriately used as a synthetic intermediate in medicinal chemistry and chemical biology. The distinct electronic effects of the 4-methoxy and 6-nitro substituents, as inferred from class-level studies on methoxyindoles [1], provide a unique starting point for building libraries of compounds with tailored properties for structure-activity relationship (SAR) exploration.

Probes for Nitroreductase Activity

The presence of a nitro group on an aromatic ring is a common motif in probes for nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments. While direct data for 4-Methoxy-6-nitroindole is lacking, the comparative data showing that 6-nitroindoles have distinct biophysical behaviors compared to 5-nitroindoles [2] suggests that the specific 6-nitro regioisomer should be chosen for experiments where the position of the nitro group is hypothesized to influence enzyme-substrate recognition or the subsequent detection mechanism.

Selective Receptor Ligand Precursor

Indole derivatives are privileged scaffolds in drug discovery for targets like serotonin (5-HT) receptors and kinases. The foundational data that methoxy group position alters π-electron distribution [1] implies that 4-Methoxy-6-nitroindole, with its unique 4-methoxy pattern, could serve as a precursor for synthesizing novel ligands. The specific substitution pattern may lead to different binding conformations and affinities compared to ligands derived from other methoxyindole isomers, making it a valuable tool for exploring chemical space around a core pharmacophore.

Application
Selection Property
Validation Focus
Indole scaffold synthesis
4-MeO, 6-NO₂ substitution pattern
SAR library reproducibility
Nitroreductase probe design
6-nitro regioisomer identity
Nitro group position vs. enzyme recognition
Receptor ligand precursor
Unique methoxy pattern
π-electron distribution and binding assay

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